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Compound of Interest

Compound Name: 4-Bromo-L-tryptophan

Cat. No.: B1277872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the spectroscopic properties of 4-
Bromo-L-tryptophan, a halogenated analog of the essential amino acid L-tryptophan. The

strategic placement of a bromine atom at the 4-position of the indole ring imparts unique

photophysical and structural characteristics. These altered properties make 4-Bromo-L-
tryptophan a valuable molecular probe for investigating protein structure and dynamics, a

component in fluorescence resonance energy transfer (FRET) studies, and a versatile building

block in the synthesis of novel peptides and pharmaceutical agents. This document

consolidates available and estimated spectroscopic data, presents detailed experimental

methodologies, and provides visual workflows for key analytical techniques.

Core Spectroscopic and Physical Data
The fundamental properties of 4-Bromo-L-tryptophan are summarized below, providing a

foundation for its application in a laboratory setting.
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Property Value

Molecular Formula C₁₁H₁₁BrN₂O₂

Molecular Weight 283.12 g/mol [1]

CAS Number 52448-16-5[1]

Appearance Pale yellow solid[2]

Storage Conditions 2-8°C, Protect from light[3]

Spectroscopic Data Summary
The following tables provide a summary of the key spectroscopic parameters for 4-Bromo-L-
tryptophan. Where direct experimental data is not available in the surveyed literature, values

have been estimated based on the known spectroscopic behavior of L-tryptophan and its other

halogenated analogs.

Table 1: UV-Vis Absorption Spectroscopy
The introduction of a bromine atom onto the indole ring is expected to cause a slight

bathochromic (red) shift in the absorption maximum.

Compound Solvent λmax (nm)
Molar Absorptivity
(ε) (M⁻¹cm⁻¹)

L-Tryptophan Water 280[4] 5,600[4]

4-Bromo-L-tryptophan

(Estimated)
Methanol/Water ~285-290 ~5,500-6,500

4-Bromoindole Cyclohexane 283, 276 Not Specified

5-Bromo-DL-

tryptophan
Not Available Not Available Not Available

6-Bromo-L-tryptophan Not Available Not Available Not Available

Table 2: Fluorescence Spectroscopy
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Similar to the absorption spectrum, a red shift in the excitation and emission maxima is

anticipated for 4-Bromo-L-tryptophan compared to the parent molecule. The quantum yield

may be slightly reduced due to the "heavy atom effect" of bromine, which can enhance

intersystem crossing to the triplet state.

Compound Solvent
Excitation λex
(nm)

Emission λem
(nm)

Quantum Yield
(Φ)

L-Tryptophan Water 270[4] 348[4] 0.12[4]

4-Bromo-L-

tryptophan

(Estimated)

Methanol/Water ~285-290 ~350-360 ~0.10

Table 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy (Predicted in D₂O)
Predicted ¹H and ¹³C chemical shifts provide a reference for structural verification. The

substitution pattern on the indole ring will significantly influence the shifts of the aromatic

protons and carbons.
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¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)

Hα 3.9 - 4.3 C=O 174 - 178

Hβ 3.3 - 3.6 Cα 55 - 59

H2 (indole) 7.2 - 7.4 Cβ 27 - 31

H5 (indole) 7.1 - 7.3 C2 (indole) 124 - 128

H6 (indole) 7.0 - 7.2 C3 (indole) 111 - 115

H7 (indole) 7.5 - 7.7 C3a (indole) 127 - 131

C4 (indole) 113 - 117 (C-Br)

C5 (indole) 122 - 126

C6 (indole) 119 - 123

C7 (indole) 111 - 115

C7a (indole) 136 - 140

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses of 4-Bromo-L-tryptophan are

provided below. These protocols are based on standard procedures for amino acid

characterization.

UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity.

Methodology:

Sample Preparation: A stock solution of 4-Bromo-L-tryptophan (e.g., 1 mM) is prepared in a

suitable solvent such as methanol or phosphate-buffered saline (pH 7.4). A series of dilutions

are then made to obtain concentrations in the range of 10-100 µM.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is blanked

with the solvent used for sample preparation.
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Data Acquisition: The absorption spectra of the prepared solutions are recorded from 200 to

400 nm using a 1 cm path length quartz cuvette.

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. A calibration

curve is constructed by plotting absorbance at λmax against concentration. The molar

absorptivity (ε) is calculated from the slope of this curve according to the Beer-Lambert law.

Fluorescence Spectroscopy
Objective: To characterize the fluorescence properties, including excitation and emission

maxima, and to determine the fluorescence quantum yield.

Methodology:

Sample Preparation: A dilute solution of 4-Bromo-L-tryptophan is prepared in a

fluorescence-grade solvent. The concentration is adjusted to have an absorbance of less

than 0.1 at the excitation wavelength to minimize inner-filter effects. A solution of a quantum

yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance is also

prepared.

Data Acquisition:

Emission Spectrum: The sample is excited at its absorption maximum (estimated to be

around 285-290 nm), and the emission is scanned over a range of 300-500 nm.

Excitation Spectrum: The emission wavelength is fixed at the observed maximum, and the

excitation wavelengths are scanned from 250-320 nm.

Quantum Yield Measurement: The integrated fluorescence intensities of both the sample

and the standard are measured under identical instrument settings. The absorbance of

each solution at the excitation wavelength is also recorded.

Data Analysis: The quantum yield (Φ) is calculated relative to the standard using the formula:

Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²) where I

is the integrated intensity, A is the absorbance, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Approximately 5-10 mg of 4-Bromo-L-tryptophan for ¹H NMR or 20-50

mg for ¹³C NMR is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5

mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The

instrument is tuned and the magnetic field is shimmed for optimal homogeneity.

Data Acquisition: Standard one-dimensional ¹H and proton-decoupled ¹³C NMR spectra are

acquired.

Data Processing: The resulting free induction decays (FIDs) are processed with Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard.

Mass Spectrometry
Objective: To confirm the molecular weight and investigate the fragmentation pattern.

Methodology:

Sample Preparation: A dilute solution of 4-Bromo-L-tryptophan is prepared in a solvent

compatible with electrospray ionization (ESI), typically a mixture of water and methanol or

acetonitrile with a small amount of formic acid.

Instrumentation: An ESI tandem mass spectrometer (MS/MS) is used. The instrument is

calibrated prior to analysis.

Data Acquisition:

MS Scan: The sample is introduced into the ion source, and a full scan mass spectrum is

acquired to identify the protonated or deprotonated molecular ion. The isotopic pattern

characteristic of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.
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MS/MS Scan: The molecular ion is mass-selected and subjected to collision-induced

dissociation (CID). The resulting fragment ion spectrum is recorded.

Data Analysis: The mass-to-charge ratio of the molecular ion is used to confirm the

molecular weight. The fragmentation pattern is analyzed to provide structural information,

with characteristic losses from the amino acid side chain and indole ring.

Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described

above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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